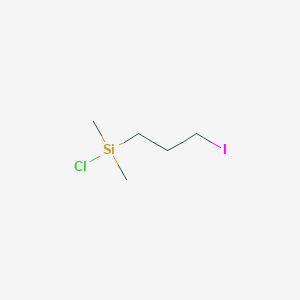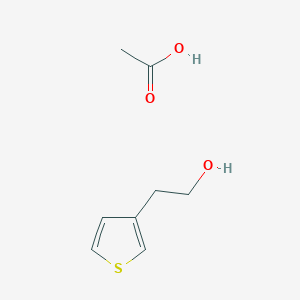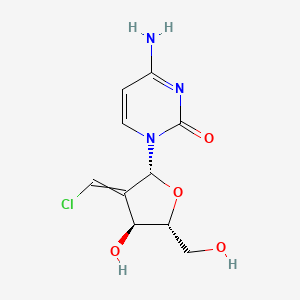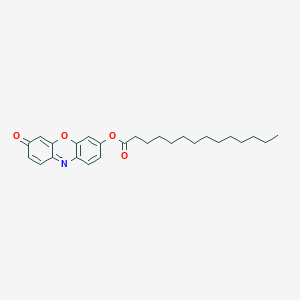
9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. This particular compound is characterized by its complex structure, which includes multiple phenyl groups and a carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the carbazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbazole quinones, while reduction may produce reduced carbazole derivatives.
Scientific Research Applications
9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Photochemistry: Employed in photochemical studies for its ability to absorb and emit light.
Medicinal Chemistry: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. For example, in medicinal applications, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a simpler structure.
9-Phenylcarbazole: A derivative with a single phenyl group.
N-Phenylcarbazole: Another derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
9-(4-Methylphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine is unique due to its multiple phenyl substitutions, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and photochemistry. Its complex structure also provides opportunities for diverse chemical modifications, enabling the development of new materials with tailored properties.
Properties
CAS No. |
131956-70-2 |
|---|---|
Molecular Formula |
C43H33N3 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
9-(4-methylphenyl)-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine |
InChI |
InChI=1S/C43H33N3/c1-32-22-24-37(25-23-32)46-42-28-26-38(44(33-14-6-2-7-15-33)34-16-8-3-9-17-34)30-40(42)41-31-39(27-29-43(41)46)45(35-18-10-4-11-19-35)36-20-12-5-13-21-36/h2-31H,1H3 |
InChI Key |
DNZSTELLPBDMTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





dimethyl-](/img/structure/B14263596.png)

![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)


![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)


